2-[(4-Fluorophenyl)thio]-5-iodopyridine
Description
2-[(4-Fluorophenyl)thio]-5-iodopyridine is a halogenated pyridine derivative featuring a fluorophenylthio group at the 2-position and an iodine atom at the 5-position. The iodine atom at the 5-position distinguishes it from structurally related analogs, influencing its reactivity and applications in medicinal chemistry or materials science .
Properties
Molecular Formula |
C11H7FINS |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-iodopyridine |
InChI |
InChI=1S/C11H7FINS/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H |
InChI Key |
GEEAGSUDQUTYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=NC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Pyridines
- 2-((4-Fluorophenyl)thio)pyridine (): Lacks the 5-iodo substituent, resulting in reduced steric bulk and lower molecular weight. The absence of iodine may enhance solubility in polar solvents but reduce electrophilicity at the 5-position.
- 2-[(4-Nitrophenyl)thio]pyridine (): The nitro group is strongly electron-withdrawing, contrasting with the electron-deficient but polarizable iodine in the target compound. This difference significantly alters reactivity in cross-coupling reactions .
- The rigid, planar structure of pyridine in the target compound may confer distinct crystallinity and packing behavior compared to non-aromatic heterocycles .
Thioether-Linked Heterocycles
- Ethyl 2-{[4,6-bis(4-fluorophenyl)pyrimidin-2-yl]thio}acetate (): A pyrimidine-based analog with dual fluorophenyl groups.
- Methyl (2-((4,6-bis(4-fluorophenyl)pyrimidin-2-yl)thio)acetyl)-L-valinate (): Incorporates an amino acid side chain, improving water solubility and bioavailability relative to the target compound’s simpler structure .
Table 1: Key Properties of Selected Analogous Compounds
Key Observations:
- Synthetic Yields : Thioether-linked pyridines and pyrimidines (e.g., ) exhibit moderate to high yields (48–68%), suggesting efficient synthetic routes despite steric challenges .
- Melting Points : Fluorophenyl-containing compounds (e.g., ) show a wide melting range (77–175°C), correlating with crystallinity and intermolecular interactions (e.g., halogen bonding) .
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